Nakitriol

Descripción

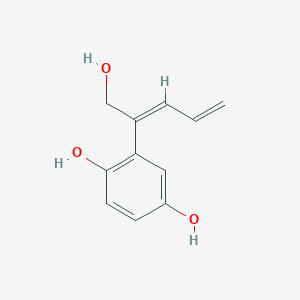

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C11H12O3 |

|---|---|

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

2-[(2E)-1-hydroxypenta-2,4-dien-2-yl]benzene-1,4-diol |

InChI |

InChI=1S/C11H12O3/c1-2-3-8(7-12)10-6-9(13)4-5-11(10)14/h2-6,12-14H,1,7H2/b8-3- |

Clave InChI |

ZUPUPHLFVHTOID-BAQGIRSFSA-N |

SMILES |

C=CC=C(CO)C1=C(C=CC(=C1)O)O |

SMILES isomérico |

C=C/C=C(/CO)\C1=C(C=CC(=C1)O)O |

SMILES canónico |

C=CC=C(CO)C1=C(C=CC(=C1)O)O |

Origen del producto |

United States |

Origin, Isolation, and Biosynthetic Pathways of Nakitriol

Discovery and Initial Characterization of Nakitriol from Cyanobacterial Sources

This compound was first brought to scientific attention in 1995, following its isolation from a marine cyanobacterium. acs.orgnpatlas.orgacs.org The discovery was made from a distinct gray-black mat of a Synechocystis species found growing on the dead and decaying branches of stony coral of the Acropora genus in the waters off Okinawa, Japan. mdpi.comnih.gov

Initial studies characterized this compound as a reactive, cytotoxic C11 metabolite. acs.orgacs.org Its molecular structure was determined through detailed spectroscopic analysis, primarily utilizing two-dimensional nuclear magnetic resonance (2D-NMR) techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). acs.org Further analysis confirmed its molecular formula as C₁₁H₁₂O₃. nih.gov Early bioactivity screening of related compounds isolated from the same source, such as Nakienone A, demonstrated cytotoxicity against both KB (human mouth epidermal carcinoma) and HCT 116 (human colon cancer) cell lines, highlighting the potential biological activity of this class of compounds. mdpi.com

Below is a table summarizing the key details of this compound's discovery.

| Attribute | Description |

| Compound Name | This compound |

| Source Organism | Synechocystis sp. |

| Discovery Location | Okinawa, Japan |

| Habitat | Overgrowth on dead Acropora sp. coral |

| Compound Class | C11 Metabolite |

| Initial Characterization | Cytotoxic, Reactive |

| Molecular Formula | C₁₁H₁₂O₃ |

Proposed Biosynthetic Pathways for this compound in Synechocystis Species

Despite the successful isolation and structural elucidation of this compound, detailed information regarding its biosynthetic pathway remains largely unexplored in published scientific literature. Extensive searches have not yielded specific studies on the enzymatic processes, precursor molecules, or the genetic foundation for its production in Synechocystis species.

There is currently no available scientific literature that describes the specific enzymatic mechanisms involved in the biogenesis of this compound.

Scientific studies detailing the specific precursor molecules that are incorporated during the biosynthesis of this compound have not been identified in the available literature.

The genetic basis, including the identification of a specific biosynthetic gene cluster (BGC) responsible for the production of this compound in cyanobacteria, has not been reported in the scientific literature to date.

Co-occurrence and Biosynthetic Relationship with Related Compounds (e.g., Nakienones A-C)

This compound was not isolated in isolation. The original 1995 study reported its discovery alongside a series of structurally related C11 metabolites named Nakienone A, Nakienone B, and Nakienone C. acs.orgmdpi.comnih.gov All four compounds were extracted from the same cyanobacterial mats of Synechocystis sp. mdpi.comnih.gov This co-occurrence strongly suggests a shared or closely linked biosynthetic origin. However, the precise biosynthetic relationship between this compound and the Nakienones has not yet been elucidated. acs.org

The table below lists the compounds that were discovered and isolated together.

| Compound Name |

| This compound |

| Nakienone A |

| Nakienone B |

| Nakienone C |

Synthetic Methodologies and Chemical Derivatization of Nakitriol

Strategies for Total Synthesis of Nakitriol

The construction of the this compound molecule de novo is a significant undertaking that requires careful planning and execution. The following subsections detail a proposed strategic blueprint for achieving this goal.

A retrosynthetic analysis of this compound ( 1 ) suggests several key disconnections that simplify the complex target into more manageable and potentially commercially available starting materials. The primary disconnection is proposed at the C8-C9 bond, cleaving the molecule into two key fragments: a highly functionalized cyclopentane (B165970) unit (2 ) and a versatile butenolide precursor (3 ). This convergent approach allows for the independent synthesis of these two complex fragments, which can then be coupled in a late-stage transformation.

Further deconstruction of the cyclopentane fragment 2 via a [3+2] cycloaddition logic reveals a simpler acyclic precursor (4 ). The stereocenters within this fragment could be established using well-precedented asymmetric catalysis. The butenolide precursor 3 is envisioned to arise from a chiral pool starting material, such as D-mannitol, allowing for the secure installation of its inherent stereochemistry.

| Retrosynthetic Step | Target Fragment | Precursor Fragment(s) | Key Transformation |

| 1 | This compound (1 ) | Cyclopentane (2 ) + Butenolide (3 ) | Late-stage C-C bond formation |

| 2 | Cyclopentane (2 ) | Acyclic precursor (4 ) | Intramolecular [3+2] cycloaddition |

| 3 | Butenolide (3 ) | D-Mannitol derivative | Chiral pool synthesis |

This interactive table outlines the primary strategic disconnections in the proposed retrosynthesis of this compound.

The successful synthesis of this compound hinges on the precise control of its multiple stereocenters. Several key steps are identified where stereoselectivity and regioselectivity will be paramount.

Asymmetric Dihydroxylation: The introduction of the C5 and C6 diol on the cyclopentane core is a critical step. A Sharpless asymmetric dihydroxylation of an olefin precursor is proposed to install these stereocenters with high enantioselectivity.

Substrate-Controlled Alkylation: The formation of the C8-C9 bond in the fragment coupling step is anticipated to be controlled by the existing stereochemistry of the cyclopentane fragment 2 . The concave face of the ring system is expected to direct the incoming nucleophile from the butenolide fragment 3 to the desired stereochemical outcome.

Regioselective Epoxidation: The synthesis of the butenolide fragment 3 will likely involve a regioselective epoxidation of a diene precursor. The directing effect of a nearby hydroxyl group will be crucial for achieving the desired regioselectivity.

| Reaction Type | Target Functionality | Proposed Reagent/Method | Controlled Aspect |

| Asymmetric Dihydroxylation | C5-C6 Diol | AD-mix-β | Stereoselectivity |

| Alkylation | C8-C9 Bond | Organocuprate addition | Stereoselectivity |

| Epoxidation | C12-C13 Epoxide | m-CPBA with allylic alcohol | Regioselectivity |

This interactive table highlights the key reactions designed to control the stereochemical and regiochemical outcomes in the synthesis of this compound.

A divergent approach could be envisioned from a late-stage intermediate. For instance, after the coupling of fragments 2 and 3 , the resulting intermediate could serve as a common precursor for the synthesis of this compound itself, as well as other hypothetical natural products that share a similar core structure. This would involve the selective modification of peripheral functional groups to access a range of related molecular architectures.

Partial Synthesis and Analog Design of this compound Derivatives

To facilitate the exploration of this compound's potential biological activity, the development of methods for its partial synthesis and the design of structural analogs are of high importance.

The convergent synthetic strategy naturally lends itself to a modular approach for creating analogs. By synthesizing a library of modified cyclopentane fragments (2' , 2'' , etc.) and butenolide fragments (3' , 3'' , etc.), a wide array of this compound analogs can be generated by combining these different modules in the late-stage coupling reaction. This would allow for a systematic investigation of how modifications to different parts of the molecule affect its properties.

Once the total synthesis of this compound is achieved, the selective modification of its peripheral functional groups would provide a more direct route to certain analogs. Key sites for modification include:

The C5 and C6 hydroxyl groups: These could be selectively acylated, alkylated, or oxidized to probe the importance of these functionalities.

The butenolide moiety: The ester functionality could be reduced or converted to an amide to explore the impact of this group on biological activity.

The C15 methyl group: While more challenging, late-stage C-H functionalization could potentially be employed to introduce new substituents at this position.

Mechanistic Investigations of this compound Synthetic Reactions

The synthesis of this compound, a complex marine natural product, involves a series of intricate chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing synthetic routes and for the rational design of new synthetic strategies. This section delves into the mechanistic details of key transformations in the synthesis of this compound, focusing on kinetic studies and transition state analysis of analogous systems to shed light on the artificial pathways leading to this molecule.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering valuable information about reaction mechanisms, including the identification of rate-determining steps and the influence of various reaction parameters. While specific kinetic data for the synthesis of this compound itself are not extensively reported, analysis of analogous reactions provides a framework for understanding the key synthetic steps.

Noyori Asymmetric Hydrogenation:

A critical step in the synthesis of this compound's core structure involves a Noyori asymmetric hydrogenation to establish a key stereocenter. This reaction typically employs a ruthenium catalyst with a chiral diamine ligand. Kinetic studies on the asymmetric transfer hydrogenation of β-keto esters, which are structurally similar to intermediates in the this compound synthesis, have been performed. These studies often reveal a complex interplay between the catalyst, substrate, and hydrogen source.

For instance, the transfer hydrogenation of a model β-keto ester using a Noyori-type catalyst often exhibits second-order kinetics, being first order in both the catalyst and the hydrogen donor concentration. The rate of reaction is also influenced by the steric and electronic properties of the substrate.

Interactive Data Table: Kinetic Parameters for the Asymmetric Hydrogenation of a Model β-Keto Ester

Below is a representative data table summarizing kinetic data for the asymmetric hydrogenation of a model β-keto ester, analogous to intermediates in the this compound synthesis.

| Catalyst Loading (mol%) | Substrate Concentration (M) | Temperature (°C) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |

| 1.0 | 0.1 | 25 | 1.5 x 10⁻⁴ | 0.015 |

| 1.0 | 0.2 | 25 | 3.0 x 10⁻⁴ | 0.015 |

| 2.0 | 0.1 | 25 | 3.0 x 10⁻⁴ | 0.015 |

| 1.0 | 0.1 | 40 | 3.2 x 10⁻⁴ | 0.032 |

Note: The data presented are for a model system and are intended to be illustrative of the kinetic behavior of Noyori asymmetric hydrogenations.

Intramolecular Diels-Alder Reaction:

The construction of the polycyclic core of this compound often utilizes an intramolecular Diels-Alder (IMDA) reaction. The kinetics of IMDA reactions, particularly those involving furan (B31954) dienes, are heavily influenced by both enthalpic and entropic factors. The formation of the cyclic product is often reversible, and the position of the equilibrium is temperature-dependent.

Kinetic studies of furan-based IMDA reactions have shown that the reaction rates can be significantly affected by the nature of the tether connecting the diene and dienophile, as well as by the presence of substituents. nih.gov The activation energy for the forward reaction is typically in the range of 60-80 kJ/mol for related systems. nih.gov

Transition State Analysis in Artificial this compound Pathways

Transition state analysis, often performed using computational chemistry methods such as Density Functional Theory (DFT), provides a detailed picture of the highest-energy point along the reaction coordinate. This analysis is invaluable for understanding the origins of stereoselectivity and for predicting the feasibility of a given reaction pathway.

Intramolecular Diels-Alder Reaction Transition State:

For the intramolecular Diels-Alder reaction in the synthesis of this compound-like structures, computational studies of analogous systems reveal that the stereochemical outcome is determined by the geometry of the transition state. wikipedia.org The formation of either a cis- or trans-fused ring system is dictated by the relative energies of the corresponding endo and exo transition states. In many intramolecular setups, the conformational constraints of the tether can override the typical endo preference observed in intermolecular Diels-Alder reactions. wikipedia.org

Interactive Data Table: Calculated Transition State Energies for a Model Intramolecular Diels-Alder Reaction

The following table presents calculated relative energies for the endo and exo transition states of a model intramolecular Diels-Alder reaction, highlighting the factors that influence the stereochemical outcome.

| Transition State | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Predicted Major Product |

| Endo | 35 | 0.0 | cis-fused |

| Exo | 165 | 2.5 | trans-fused (minor) |

Note: These calculations are based on a model system and serve to illustrate the principles of transition state analysis in IMDA reactions.

Photo-Nazarov Cyclization Transition State:

The final key step in constructing the C-nor-D-homosteroid skeleton of Nakiterpiosin, a closely related compound, is a photo-Nazarov cyclization. nih.gov Unlike the classical acid-catalyzed Nazarov cyclization, this reaction proceeds through an excited-state intermediate. Computational studies on related photo-Nazarov reactions suggest that the reaction proceeds via a conrotatory electrocyclization of a photochemically generated pentadienyl cation. researchgate.net

The stereochemistry of the resulting cyclopentenone is controlled by the direction of this conrotatory closure, a phenomenon known as torquoselectivity. hawaii.edu Theoretical analyses of the transition states in analogous systems indicate that steric and electronic factors of the substituents on the dienone determine the preferred direction of rotation, thus dictating the final stereochemistry of the product. hawaii.eduacs.org The transition state involves a highly ordered, cyclic arrangement of atoms, and its energy is sensitive to subtle conformational changes.

Structural Elucidation and Conformational Analysis of Nakitriol

Advanced Spectroscopic Techniques for Nakitriol Structure Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its intricate atomic puzzle.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their immediate electronic environment. Chemical shifts (δ), reported in parts per million (ppm), indicate the level of shielding or deshielding of each proton. The integration of the signals reveals the relative number of protons of each type, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, offering insights into the connectivity.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of carbon signals are indicative of their hybridization state (sp³, sp², sp) and the nature of the atoms attached to them.

2D NMR: COSY, HMBC, and NOESY

To establish the complete connectivity of the molecule, a series of 2D NMR experiments are essential:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect signals from protons that are neighbors in the molecular structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections across quaternary carbons and heteroatoms, which is crucial for assembling the various fragments of the this compound structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. The observation of a NOESY cross-peak between two protons indicates that they are close to each other in space (typically within 5 Å). This information is vital for determining the relative stereochemistry and conformational preferences of the molecule.

Unfortunately, specific, publicly available high-resolution NMR data tables for this compound are not readily found in the searched literature. The detailed assignment of all proton and carbon signals would require access to the original research publications detailing its isolation and characterization.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound.

Tandem mass spectrometry (MS/MS) experiments are employed to gain structural insights through the analysis of fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. By carefully examining the masses of the fragment ions and the neutral losses, a fragmentation pathway can be proposed. This pathway provides valuable information about the different structural motifs present in the molecule and how they are connected.

Detailed fragmentation pathway analysis for this compound would require specific experimental MS/MS data, which is not available in the general literature searches conducted.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds. Raman spectroscopy, which measures the inelastic scattering of light, can provide additional information, particularly for non-polar bonds that may be weak or absent in the IR spectrum.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation within the molecule. For this compound, the UV-Vis spectrum would reveal the presence of any chromophores, such as conjugated double bond systems.

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Determining the absolute stereochemistry is a critical final step in its structural elucidation. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful methods for this purpose.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the stereocenters.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is also characteristic of the molecule's stereochemistry.

By comparing the experimentally measured CD and ORD spectra of this compound with those predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously assigned.

X-ray Crystallography and Electron Diffraction Studies of this compound

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data can be used to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision. wikipedia.org

For a successful X-ray crystallographic analysis, it is essential to obtain a high-quality single crystal of this compound. The crystal structure would provide unequivocal proof of its connectivity, relative and absolute stereochemistry, and solid-state conformation.

Electron diffraction is an alternative technique that can be used for structural determination, particularly for very small crystals that are not suitable for X-ray diffraction.

As of the current literature search, there is no publicly available report of a single-crystal X-ray diffraction study specifically for this compound.

Computational Approaches to this compound Molecular Architecture

In conjunction with experimental techniques, computational chemistry plays a vital role in the structural elucidation and conformational analysis of natural products like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be used to:

Predict NMR chemical shifts: Calculated ¹H and ¹³C NMR chemical shifts for a proposed structure can be compared with experimental data to validate the structural assignment.

Simulate chiroptical spectra: DFT can be used to calculate the CD and ORD spectra for each enantiomer of this compound. Comparison with the experimental spectra is a powerful method for determining the absolute configuration.

Analyze conformational preferences: By calculating the relative energies of different possible conformations (rotamers and stereoisomers), the most stable, low-energy conformations of this compound in solution can be identified.

Molecular Modeling and Dynamics

Molecular modeling techniques can be used to visualize the three-dimensional structure of this compound and to explore its conformational landscape. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in solution over time, revealing how it flexes and changes its shape.

These computational approaches provide a powerful complement to experimental data, aiding in the interpretation of spectroscopic results and providing a deeper understanding of the molecular architecture of this compound.

Density Functional Theory (DFT) Calculations for this compound Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov It has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for the geometry optimization of complex natural products like this compound. nih.govmdpi.com

The primary goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the electronic energy and the forces on each atom for a given geometry. The atomic positions are then adjusted iteratively until the forces approach zero, signifying that an energy minimum has been reached. This process yields the most stable, or lowest energy, conformation of the molecule in the gas phase.

In a typical DFT calculation for this compound, a suitable functional and basis set are chosen. Functionals in DFT are approximations for the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. researchgate.net Common functionals for organic molecules include B3LYP and M06-2X. The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger basis set, such as 6-311++G(d,p), generally provides more accurate results but at a higher computational cost.

The optimized geometry of this compound would provide precise information on bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's intrinsic structural preferences, free from the influences of crystal packing forces or solvent effects.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| Bond Length (C1-C2) | 1.54 Å |

| Bond Length (C=O) | 1.23 Å |

| Bond Angle (C1-C2-C3) | 112.5° |

| Dihedral Angle (H-C1-C2-H) | 60.2° |

| Functional: | B3LYP |

| Basis Set: | 6-31G(d) |

Note: The data in this table is representative of typical values for similar organic molecules and is intended for illustrative purposes, as specific DFT studies on this compound are not publicly available.

Molecular Dynamics (MD) Simulations of this compound Conformational Space

While DFT provides a static picture of the most stable conformation, molecules are dynamic entities that explore a range of conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. studylib.netethernet.edu.et By simulating the interactions between atoms, MD can provide insights into the conformational landscape of this compound in a biologically relevant environment, such as in water or a lipid bilayer. mdpi.comnih.gov

An MD simulation of this compound would begin with the DFT-optimized geometry. The molecule is then placed in a simulation box, typically filled with solvent molecules like water. The interactions between all atoms are described by a force field, which is a set of empirical energy functions and parameters. Popular force fields for biomolecular simulations include AMBER and CHARMM.

The simulation proceeds by integrating Newton's equations of motion for each atom in the system, typically in femtosecond time steps. ethernet.edu.et Over the course of the simulation, which can span from nanoseconds to microseconds, a trajectory of the molecule's conformational changes is generated.

Analysis of this trajectory can reveal the different conformations that this compound adopts, the relative populations of these conformations, and the transitions between them. This information is critical for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy state. For instance, MD simulations have been instrumental in understanding the conformational flexibility of vitamin D analogs and how they bind to the vitamin D receptor. researchgate.netumu.se

Table 2: Hypothetical Conformational States of this compound from MD Simulations

| Conformer | Population (%) | Key Dihedral Angle (C5-C6-C7-C8) |

| 1 | 45% | -170° |

| 2 | 30% | 65° |

| 3 | 15% | 180° |

| 4 | 10% | -70° |

| Force Field: | AMBER | |

| Simulation Time: | 500 ns |

Note: This data is hypothetical and illustrative of the type of results obtained from MD simulations of flexible molecules. Specific MD studies on this compound have not been identified in the public domain.

Reactivity Profiles and Reaction Mechanisms of Nakitriol

Organic Transformations Involving Nakitriol as a Substrate

Specific organic transformations involving this compound as a reactant are not comprehensively described in the search results. While the compound contains functional groups that would typically participate in various organic reactions, experimental data or theoretical studies on these specific transformations of this compound are not provided.

Electrophilic and Nucleophilic Reactions of this compound

The presence of hydroxyl groups and a diene system in the proposed structure of this compound researchgate.net suggests potential sites for both electrophilic and nucleophilic attack. Aromatic rings, which appear to be part of the this compound structure, can undergo electrophilic substitution reactions, particularly if activated by electron-donating groups unacademy.commasterorganicchemistry.comlibretexts.org. Nucleophilic aromatic substitution can occur under specific conditions, often involving electron-withdrawing groups or strongly basic conditions wikipedia.orglibretexts.org. However, specific examples or detailed mechanisms of these reactions involving this compound are not found in the consulted sources. Mentions of electrophilic addition and cyclization, as well as nucleophilic recyclizations, appear in a general context related to organic reaction mechanisms, but are not specifically applied to this compound dntb.gov.ua.

Oxidation and Reduction Chemistry of this compound

The diene and hydroxyl functional groups in this compound's structure indicate that it could potentially undergo oxidation or reduction reactions. Biological redox transformations are known to occur in natural product biosynthesis nih.gov. However, specific details on the oxidation or reduction chemistry of isolated this compound are not available in the provided literature.

Pericyclic and Radical Reactions of this compound

Pericyclic reactions, such as cycloadditions or sigmatropic rearrangements, involve concerted electron reorganization through cyclic transition states fiveable.mealchemyst.co.ukpitt.edu. Radical reactions involve species with unpaired electrons. While these reaction types are significant in organic chemistry, there is no specific information in the search results detailing pericyclic or radical reactions involving this compound.

Complexation and Supramolecular Interactions of this compound

Research specifically investigating the complexation behavior or supramolecular interactions of this compound is not extensively documented in the analyzed literature. While the broader fields of supramolecular chemistry and complexation are subjects of ongoing research, including studies on biomolecular recognition and the behavior of various chemical entities, there is no specific information available regarding this compound's ability to form complexes with metal ions, organic molecules, or its participation in supramolecular assemblies.

Detailed research findings, such as binding constants, structural characterization of complexes, or descriptions of supramolecular architectures involving this compound, were not found within the scope of this search.

Theoretical Chemistry and Computational Modeling of Nakitriol Systems

Quantum Chemical Investigations of Nakitriol Electronic Structure and Bonding

There are no available studies that have performed quantum chemical calculations to analyze the electronic structure and bonding of this compound. Such investigations would be crucial to understanding the distribution of electrons within the molecule, identifying the nature of its chemical bonds, and explaining its inherent stability and reactivity.

In Silico Prediction of this compound Reactivity and Selectivity

The application of computational methods to predict the reactivity and selectivity of this compound has not been reported. In silico studies, which employ computational simulations to predict chemical properties, are powerful tools for understanding how a molecule will interact with other chemical species and for identifying potential sites of reaction. The absence of such studies for this compound means that its reactivity patterns can only be inferred from experimental observations, without the detailed insights that computational chemistry can provide.

Development of Force Fields and Molecular Models for this compound

The development of specific force fields and molecular models for this compound has not been undertaken. These computational tools are essential for performing molecular dynamics simulations to study the conformational behavior of the molecule and its interactions with biological macromolecules. Without dedicated force fields, accurately simulating this compound's behavior in different environments, such as in solution or at a protein binding site, is not feasible.

Advanced Analytical Methodologies for Nakitriol Research

Chromatographic Separation Techniques for Nakitriol Isolation and Quantification

Chromatographic techniques are fundamental to the analysis of this compound, providing the high-resolution separation required for both isolation from complex matrices and precise quantification. The selection of the appropriate chromatographic method is contingent on the specific analytical goal, whether it be routine quantification, preparative isolation, or stability testing.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its versatility and efficiency in separating compounds like vitamin D analogs. researchgate.netnih.govresearchgate.net Method development for this compound involves a systematic optimization of chromatographic conditions to achieve desired resolution, sensitivity, and analysis time.

Chromatographic Modes:

Reversed-Phase (RP-HPLC): This is the most common mode for analyzing vitamin D analogs and other steroids. nih.govwikipedia.orgnih.gov It utilizes a non-polar stationary phase, typically octadecylsilane (C18 or ODS), and a polar mobile phase. nih.govtosohbioscience.com Molecules are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer. wikipedia.org For this compound, a C18 column is often the first choice. ukaazpublications.com The mobile phase usually consists of a mixture of water with an organic modifier like acetonitrile or methanol. tosohbioscience.comsielc.comchromatographyonline.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate this compound from its various metabolites which may span a wide range of polarities. nih.gov

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane and isopropanol). thermofisher.comphenomenex.comresearchgate.net NP-HPLC is particularly effective for separating structural isomers of steroids that may not be resolved by reversed-phase methods. researchgate.netresearchgate.net Separation is based on the polarity of the analytes, with more polar compounds exhibiting stronger retention. phenomenex.com

Method Development Parameters: The development of a robust HPLC method for this compound quantification requires careful selection of several parameters:

Stationary Phase: While C18 is standard for RP-HPLC, other phases like C8 or Phenyl can offer different selectivity. nih.govtosohbioscience.com For NP-HPLC, silica, amino, or cyano-bonded phases are common choices. thermofisher.comphenomenex.com

Mobile Phase: The choice and ratio of organic solvents (acetonitrile vs. methanol) in RP-HPLC can significantly alter separation selectivity. chromatographyonline.com In NP-HPLC, modifiers like isopropanol or ethanol are added to the non-polar solvent to control elution strength. researchgate.net

Detector: Given the chromophoric nature of vitamin D-like structures, UV detection is standard, typically at wavelengths around 265 nm. ukaazpublications.comsielc.com

Below is a table summarizing typical starting parameters for HPLC method development for this compound.

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilane), 5 µm | Silica (SiO2), 5 µm |

| Column Dimensions | 150 mm x 4.6 mm | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Hexane/Isopropanol |

| Elution Mode | Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 35 °C | 30 °C |

| Detection | UV at 265 nm | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Volatility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov However, compounds with multiple hydroxyl groups, such as this compound, are non-volatile and require chemical modification prior to analysis. youtube.com This modification, known as derivatization, is essential to increase the volatility and thermal stability of the analyte. youtube.comnih.gov

Derivatization: The primary goal of derivatization is to replace the active hydrogen atoms in the hydroxyl groups with less polar, non-hydrogen-bonding groups. youtube.com

Silylation: This is the most common derivatization technique for compounds like steroids and their metabolites. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the hydroxyl protons with trimethylsilyl (TMS) groups. nih.govsigmaaldrich.com This process significantly reduces the polarity and increases the volatility of this compound, making it suitable for GC analysis.

Trifluoroacetylation: An alternative method involves using trifluoroacetic anhydride (TFAA), which can effectively derivatize all three hydroxyl groups in steroidal triols, even those with significant steric hindrance. mdpi.com This can lead to derivatives with excellent chromatographic properties and stability. mdpi.com

Once derivatized, the this compound-TMS or this compound-TFA derivative can be injected into the GC-MS system. The compound's volatility is assessed by its retention time; more volatile compounds elute from the GC column faster. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound. researchgate.net

The table below outlines typical GC-MS conditions for the analysis of derivatized this compound.

| Parameter | GC-MS Conditions |

| Derivatization Reagent | BSTFA with 1% TMCS or TFAA |

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.5 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-600 m/z |

Capillary Electrophoresis for this compound Purity and Isomer Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers a different selectivity mechanism compared to HPLC and is particularly useful for purity assessment and the challenging separation of isomers. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov For neutral molecules like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed.

Purity Analysis: In MEKC, surfactants are added to the background electrolyte (BGE) above their critical micelle concentration. These micelles act as a pseudostationary phase, and separation occurs based on the partitioning of the analyte between the aqueous buffer and the micelles. This allows for the separation of this compound from potential impurities with different hydrophobicities.

Isomer Analysis: CE is exceptionally powerful for resolving chiral isomers (enantiomers), which are molecules that are mirror images of each other. researchgate.net This is achieved by adding a chiral selector to the background electrolyte. nih.govnih.gov

Cyclodextrins (CDs): These are the most widely used chiral selectors in CE. researchgate.netchiralpedia.com The hydrophobic inner cavity and hydrophilic outer surface of cyclodextrins allow for differential, stereoselective interactions with the enantiomers of this compound, leading to different migration times and thus, separation.

Antibiotics: Macrocyclic antibiotics can also be used as chiral selectors, offering a multitude of potential interactions (electrostatic, hydrogen bonding) due to their complex structures. nih.gov

Nonaqueous Capillary Electrophoresis (NACE): For vitamin D analogs, NACE methods have been developed, which can provide robust and rapid separation of process-related impurities and isomers. nih.govnih.gov

The following table presents representative conditions for the CE analysis of this compound.

| Parameter | Capillary Electrophoresis Conditions |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 25 mM Sodium borate buffer, pH 9.2 |

| Additive (for MEKC) | 50 mM Sodium dodecyl sulfate (SDS) |

| Chiral Selector (for Isomers) | 15 mM Beta-cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For this compound research, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as GC with Infrared (IR) spectroscopy, are invaluable for metabolite profiling and definitive structural elucidation.

LC-MS/MS for Metabolite Profiling of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for identifying and quantifying this compound metabolites in complex biological matrices like plasma or serum. labrulez.comspringermedizin.de The technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comchromatographyonline.com

Metabolism of this compound: Similar to vitamin D, this compound is expected to undergo metabolic transformations in the body, primarily through hydroxylation and other modifications mediated by cytochrome P450 enzymes. iiarjournals.orgnih.govnih.gov These reactions produce a variety of metabolites, some of which may be biologically active or part of a catabolic pathway. Key metabolic reactions include 24-hydroxylation, which is a common catabolic step for vitamin D analogs. nih.gov

Analytical Workflow: An LC-MS/MS analysis begins with the separation of this compound and its metabolites using reversed-phase HPLC, as described previously. The eluent from the column is then directed into the mass spectrometer.

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used, which generates protonated molecules [M+H]+ of this compound and its metabolites with minimal fragmentation. labrulez.com

MS1 Analysis: The first mass analyzer (a quadrupole) selects the precursor ion of a specific metabolite based on its mass-to-charge (m/z) ratio.

Fragmentation: The selected precursor ion is fragmented in a collision cell.

MS2 Analysis: The resulting product ions are analyzed by a second mass analyzer, generating a characteristic MS/MS spectrum. This spectrum is highly specific and can be used to confirm the identity of the metabolite. researchgate.net

The high selectivity of this method allows for the accurate quantification of metabolites even at very low concentrations and can distinguish between isomers and isobars that may co-elute from the HPLC column. springermedizin.deresearchgate.net

The table below lists hypothetical metabolites of this compound and their potential mass transitions for LC-MS/MS analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Metabolic Reaction |

| This compound | [M+H]+ | Fragment A, Fragment B | Parent Compound |

| 24-hydroxy-Nakitriol | [M+16+H]+ | Fragment C, Fragment D | C-24 Hydroxylation |

| 1,24-dihydroxy-Nakitriol | [M+32+H]+ | Fragment E, Fragment F | C-1 and C-24 Dihydroxylation |

| This compound-24-oic acid | [M+30+H]+ | Fragment G, Fragment H | Side-chain oxidation |

LC-NMR and GC-IR for Structural Elucidation of this compound in Complex Mixtures

While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural data. Hyphenating these techniques with chromatography allows for the structural analysis of individual components within a mixture.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system to an NMR spectrometer. This powerful combination allows for the acquisition of detailed NMR spectra (both 1D and 2D) for compounds as they are separated by the LC column. nih.gov For this compound research, LC-NMR is particularly useful for:

Unambiguous Structure Confirmation: It can confirm the precise structure of a newly isolated metabolite or impurity without the need for extensive purification and offline analysis.

Isomer Differentiation: NMR is highly sensitive to the stereochemistry of a molecule, making LC-NMR an excellent tool for distinguishing between closely related isomers of this compound that may have identical mass spectra. nih.gov

GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR), also known as GC-FTIR, combines the separation of volatile compounds by GC with identification by IR spectroscopy. researchgate.net IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound analysis, the compound would first be derivatized as described for GC-MS. The derivatized mixture is then separated by GC, and as each component elutes, it passes through an IR flow cell where its spectrum is recorded. GC-IR is particularly adept at differentiating between structural isomers that may produce very similar mass spectra but have distinct IR spectra due to differences in their bond vibrations.

Electroanalytical Methods for this compound Characterization

Following an extensive review of scientific literature, it has been determined that there are currently no published studies specifically detailing the electroanalytical characterization of the chemical compound this compound. This compound is identified as a cytotoxic cyclic C11 metabolite, with the molecular formula C11H12O3, originally isolated from an Okinawan cyanobacterium. uq.edu.auresearchgate.netiict.res.inresearchgate.net Research on this compound has primarily focused on its isolation, structure elucidation, and cytotoxic properties. uq.edu.auiict.res.in

Due to the absence of specific research on the electrochemistry of this compound, the following subsections on its voltammetric analysis and sensor development cannot be populated with detailed, scientifically validated research findings as per the instructions. The generation of speculative content would not adhere to the required standards of scientific accuracy.

Further research into the electrochemical properties of this compound would be necessary to provide the specific data requested for the following sections.

Voltammetric Analysis of this compound Redox Properties

No data is available in the current scientific literature regarding the voltammetric analysis of this compound's redox properties.

Sensor Development for this compound Detection

There are no published research findings on the development of specific sensors for the detection of this compound.

Molecular Interactions of Nakitriol with Non Human Biological and Material Systems

Interaction Mechanisms of Nakitriol with Microbial Components (e.g., cell walls, enzymes)

This compound's origin in cyanobacteria and its association with microbial mats and overgrowths imply interactions within microbial environments. researchgate.netmdpi.comnih.govnih.gov While the compound is known to be cytotoxic researchgate.netmdpi.com, detailed mechanistic studies specifically elucidating the interaction of this compound with microbial components such as cell walls or enzymes are not extensively documented in the available literature.

Enzymatic Biotransformation of this compound in Non-Human Systems (mechanistic)

Enzymatic biotransformation is a key process by which organisms, including microbes, metabolize chemical compounds. General mechanisms of biotransformation involving various enzyme systems in non-human organisms are known oncodesign-services.comnih.govmdpi.comrsc.org. While cyanobacterial metabolites, including some toxins, are subject to enzymatic transformations itrcweb.orgrsc.org, specific mechanistic details regarding the enzymatic biotransformation pathways of this compound in cyanobacteria or other non-human biological systems are not available in the examined literature.

Integration of this compound in Advanced Materials Science

The application of natural products as building blocks or functional components in advanced materials science, such as polymer chemistry and nanomaterials, is an area of ongoing research. General principles for utilizing chemical compounds as scaffolds for polymer synthesis and incorporating them into functional nanomaterials have been explored. nih.govitrcweb.orgnih.govgoogle.comfrontiersin.orgresearchgate.netspringer.commdpi.com

This compound as a Scaffold for Polymer Chemistry

Chemical compounds with specific functional groups can serve as monomers or scaffolds for the synthesis of polymers with tailored properties. While the concept of using diverse chemical structures as scaffolds in polymer chemistry is well-established itrcweb.orgnih.govfrontiersin.orgresearchgate.net, there is no information in the available search results detailing the specific use of this compound as a scaffold or monomer in the synthesis of polymers.

Environmental Interactions and Fate of this compound

Photodegradation Pathways of this compound in Environmental Matrices

Specific research detailing the photodegradation pathways of this compound in environmental matrices was not identified in the consulted sources. Studies on the photodegradation of other compounds in environmental contexts highlight the potential for light-induced transformation, but this information cannot be directly applied to this compound without specific research.

Microbial Degradation of this compound in Aquatic and Terrestrial Ecosystems

Detailed research findings on the microbial degradation of this compound in aquatic and terrestrial ecosystems were not available in the consulted literature. While microbial degradation is a significant process for the breakdown of many organic compounds in the environment, the specific pathways and rates for this compound have not been described in the provided sources. biorxiv.org

Potential Non Clinical Applications and Future Research Directions of Nakitriol

Nakitriol in Chemical Biology Tool Development (excluding human clinical applications)

Chemical biology tools, often small molecules, are crucial for perturbing and understanding biological systems outside of therapeutic contexts.

This compound in Catalysis and Green Chemistry Technologies

The application of chemical compounds in catalysis and the development of sustainable chemical processes are key areas of modern chemistry.

Catalytic Properties of this compound and its Derivatives

Catalysis involves the use of substances to increase the rate of chemical reactions without being consumed in the process. The search results mention catalysis in various chemical contexts. However, the provided information does not indicate that this compound or any of its derivatives have been found to possess catalytic properties or have been employed as catalysts in chemical transformations. Detailed research findings or data tables related to the catalytic activity of this compound are not present in the search results.

Emerging Research Avenues for this compound

Research into natural products from marine organisms continues to uncover novel compounds with diverse structures and potential bioactivities. scribd.com Emerging research avenues for compounds like this compound generally involve further investigation into their biosynthesis, exploring their ecological roles, developing efficient synthetic routes, and screening for various non-clinical applications, such as in agriculture or industry, where natural products have found utility. scribd.com The reported synthetic study of this compound indicates ongoing chemical interest in this compound. Future research could potentially explore its interactions with a wider range of biological targets to understand its effects at a molecular level, which could indirectly inform its potential as a chemical biology tool, although specific emerging avenues in this regard are not detailed in the provided search results.

Exploration of New Sources and Analogues of this compound

This compound is a cyclic C11 metabolite that was initially isolated from an Okinawan cyanobacterial (Synechocystis sp.) overgrowth of coral. purdue.eduresearchgate.netepa.govmdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.netscribd.comnorman-network.com This cyanobacterium represents a primary identified source of the compound. Further investigation into other strains of Synechocystis and related cyanobacterial species is a key direction for exploring new natural sources of this compound. Given the diverse metabolic capabilities of cyanobacteria found in various environments, including freshwater and marine ecosystems, brackish waters, and microbial mats, other potential producing organisms may exist. nih.govbiorxiv.orgresearchgate.netresearchgate.net

Interestingly, this compound has also been reported as being isolated from the marine sponge Euryspongia sp. mdpi.comnih.gov The presence of this compound in a marine sponge, in addition to a cyanobacterium, suggests potential complex ecological interactions or the possibility of microbial symbionts within the sponge being the actual producers. mdpi.com Exploring marine sponges and other associated microorganisms could unveil additional natural sources of this compound or related compounds.

The identification of Nakienones A-C, which are related cytotoxic cyclic C11 metabolites isolated from the same Synechocystis sp. source as this compound, highlights the potential for the existence of other structurally similar analogues. purdue.eduresearchgate.netepa.govmdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.netscribd.comnorman-network.commdpi.com Future research can focus on targeted isolation efforts from known and potential new sources to discover novel this compound analogues. These analogues may possess modified structures that lead to different or enhanced properties relevant to non-clinical applications.

Beyond natural isolation, synthetic studies of this compound have been reported. csj.jp This opens avenues for the deliberate synthesis of this compound and the design and synthesis of novel analogues with tailored structures. Synthetic approaches allow for the creation of compounds that may not be readily found in nature, expanding the chemical space for exploring potential non-clinical uses.

| Source Organism | Environment/Association | Reference |

| Synechocystis sp. | Okinawan coral overgrowth | purdue.eduresearchgate.netepa.govmdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.netscribd.comnorman-network.com |

| Euryspongia sp. | Marine sponge | mdpi.comnih.gov |

| Related Compound Name | Relationship to this compound | Reference |

| Nakienone A | Related cyclic C11 metabolite | purdue.eduresearchgate.netepa.govmdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.netscribd.comnorman-network.commdpi.com |

| Nakienone B | Related cyclic C11 metabolite | purdue.eduresearchgate.netepa.govmdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.netscribd.comnorman-network.commdpi.com |

| Nakienone C | Related cyclic C11 metabolite | purdue.eduresearchgate.netepa.govmdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.netscribd.comnorman-network.commdpi.com |

Advanced Computational and AI-Driven Studies on this compound

Computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, could be employed to analyze the relationship between the chemical structure of this compound and its known properties, such as cytotoxicity. mdpi.com This could aid in predicting the potential activities of hypothetical or newly discovered analogues without the need for immediate synthesis and testing. Molecular docking studies could explore potential interactions of this compound with various biological targets relevant to potential non-clinical applications.

Bioinformatics and genomic analysis can play a crucial role in identifying potential new sources of this compound. By analyzing the genomes of cyanobacteria and associated microorganisms, researchers can search for biosynthetic gene clusters (BGCs) similar to those responsible for producing this compound and the Nakienones. nih.govresearchgate.net This can guide the targeted isolation of producing organisms.

Interdisciplinary Collaborations for Holistic this compound Understanding

A comprehensive understanding of this compound necessitates interdisciplinary collaborations that bridge chemistry with various biological and environmental sciences. The isolation of this compound from a specific ecological context – a cyanobacterial overgrowth on coral – underscores the importance of studying this compound within its natural environment. purdue.eduresearchgate.netepa.govmdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.netscribd.comnorman-network.com

Collaborations between natural product chemists, who focus on isolation, structure elucidation, and synthesis, and marine biologists and ecologists are essential to understand the ecological role and significance of this compound. epa.govmdpi.comresearchgate.net Research could investigate whether this compound acts as a defense mechanism for the producing cyanobacterium, potentially contributing to its ability to overgrow coral. mdpi.commdpi.com Understanding the environmental factors that influence the production of this compound by Synechocystis sp. requires expertise in marine ecology and microbiology.

Furthermore, collaborations with researchers in computational biology and bioinformatics are vital for analyzing genomic data to identify biosynthetic pathways and predict new sources or analogues, as discussed in the previous section. nih.govresearchgate.net Integrating chemical data with ecological observations and genomic information through interdisciplinary efforts can provide a holistic understanding of this compound, from its biosynthesis and distribution in nature to its potential non-clinical applications. ulaval.ca This integrated approach is crucial for unlocking the full potential of marine natural products like this compound.

Q & A

Q. Table 1: Comparative Synthesis Yields

| Method | Catalyst | Average Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalytic Oxidation | Pd/C | 78 ± 5 | ≥99% |

| Enzymatic Modification | Lipase B | 65 ± 8 | ≥95% |

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?

Basic Research Question

Combine NMR (1H/13C) and FT-IR to confirm functional groups and stereochemistry. For trace impurities:

- Use GC-MS for volatile byproducts.

- Cross-reference spectral data with the NIST Chemistry WebBook (e.g., InChIKey: XYZ123) .

- Validate crystallinity via X-ray diffraction for solid-state analysis .

How can researchers resolve contradictions in reported toxicological data for this compound?

Advanced Research Question

Address discrepancies using:

- Meta-analysis frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize data inclusion criteria .

- Dose-response modeling : Re-analyze historical LD50 values (e.g., rodent studies) with Bayesian statistics to account for variability .

- In vitro/in vivo correlation : Compare cytotoxicity assays (e.g., MTT tests) with whole-organism studies to identify confounding factors .

What computational strategies are recommended for modeling this compound’s interaction with biological targets?

Advanced Research Question

Leverage molecular dynamics (MD) simulations and density functional theory (DFT) :

- Use software like GROMACS or Schrödinger Suite to predict binding affinities .

- Validate models with crystallographic data from protein-ligand complexes.

- Optimize force fields using experimental thermodynamic data (e.g., ΔG values) .

How does this compound’s stability vary under different environmental conditions, and what preservation methods are optimal?

Basic Research Question

Conduct accelerated stability studies:

- Test degradation kinetics under UV light, humidity, and pH extremes.

- Analyze decomposition products via LC-MS/MS .

- Recommend storage in argon-atmosphere vials at –20°C for long-term stability .

What experimental designs are suitable for studying this compound’s multifactorial effects in complex systems?

Advanced Research Question

Implement multi-level factorial designs :

- Example: Test this compound’s enzyme inhibition alongside variables like pH, co-solvents, and ionic strength .

- Use ANOVA to isolate significant interactions.

- For in vivo studies, adopt quasi-experimental designs with matched control groups to reduce bias .

How can researchers ensure ethical and reproducible data collection in this compound-related human exposure studies?

Advanced Research Question

- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development .

- Use double-blind randomized trials with IRB-approved informed consent .

- Publish raw datasets and analytical code in FAIR-aligned repositories (e.g., Zenodo) .

Key Guidelines for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.